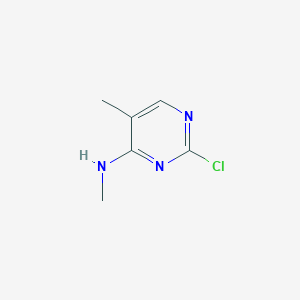

2-Chloro-n,5-dimethylpyrimidin-4-amine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-chloro-N,5-dimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-4-3-9-6(7)10-5(4)8-2/h3H,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHHNLYKYIZTOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1NC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00286948 | |

| Record name | 2-Chloro-N,5-dimethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56864-96-1 | |

| Record name | NSC48401 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N,5-dimethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of 2 Chloro N,5 Dimethylpyrimidin 4 Amine in Contemporary Chemical Research

Significance of Pyrimidine (B1678525) Derivatives in Diverse Scientific Disciplines

Pyrimidine derivatives are fundamental to numerous biological processes and have been a cornerstone of chemical research for over a century. acs.orgnih.govbenthamscience.com The pyrimidine nucleus is a core component of nucleobases like cytosine, thymine, and uracil, which are essential building blocks of DNA and RNA. benthamscience.com This inherent biological relevance has spurred extensive investigation into synthetic pyrimidine analogs for therapeutic applications.

The versatility of the pyrimidine scaffold allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities. nih.govbenthamscience.com These include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. benthamscience.com The ability to introduce various functional groups at different positions on the pyrimidine ring enables the fine-tuning of a molecule's biological and physical properties, making pyrimidines a "privileged scaffold" in drug discovery. nih.govresearchgate.net For instance, the introduction of chloro, amino, and methyl groups, as seen in 2-Chloro-N,5-dimethylpyrimidin-4-amine, can significantly influence a compound's reactivity and its interaction with biological targets. nih.gov

Historical Trajectory and Current State of Research on this compound and its Structural Analogs

The history of pyrimidine chemistry dates back to the 19th century, with the synthesis of 2-chloropyrimidine (B141910) being a notable advancement. orgsyn.org Early methods involved the treatment of 2-hydroxypyrimidine (B189755) hydrochloride with reagents like phosphorus pentachloride and phosphorus oxychloride. orgsyn.org Over the years, synthetic methodologies have evolved, allowing for more efficient and diverse production of chloropyrimidines. justia.com These compounds are valuable intermediates in organic synthesis, as the chlorine atom can be readily displaced by various nucleophiles to create a library of new derivatives.

The current state of research on substituted pyrimidines is heavily focused on their application as kinase inhibitors for the treatment of diseases like cancer and neurodegenerative disorders. acs.orgnih.govresearchgate.netrsc.org The pyrimidine scaffold is adept at fitting into the ATP-binding site of kinases, and modifications at various positions, such as the 5-position, can enhance selectivity and potency. acs.org Research on related compounds like 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine highlights the use of Suzuki cross-coupling reactions to create novel derivatives with potential biological activities. researchgate.netresearchgate.net

Below is a table summarizing the properties and synthesis of some structural analogs of this compound.

Interactive Data Table: Properties and Synthesis of Structural Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Synthesis Method | Reference |

| 2-Chloro-5-methylpyrimidin-4-amine | C5H6ClN3 | 143.57 | From 2,4-dichloro-5-methylpyrimidine (B13550) and ammonia (B1221849) | nih.gov |

| 2-Chloro-N,N-dimethylpyrimidin-5-amine | C6H8ClN3 | 157.61 | Not detailed in provided search results | nih.gov |

| (5-Bromo-2-chloro-pyrimidin-4-yl)-methyl-amine | C5H5BrClN3 | 222.47 | Reaction of 5-bromo-2,4-dichloropyrimidine (B17362) with methylamine (B109427) | chemicalbook.com |

| 6-Chloro-N,2-dimethylpyrimidin-4-amine | C6H8ClN3 | 157.60 | Not detailed in provided search results | bldpharm.com |

| 2-Chloropyrimidine | C4H3ClN2 | 114.53 | From 2-aminopyrimidine (B69317) via diazotization and chlorination | orgsyn.org |

Delineation of Key Research Avenues and Objectives for this compound

Based on the established roles of its structural analogs, the key research avenues and objectives for this compound would likely focus on several areas:

Kinase Inhibition: A primary objective would be to investigate its potential as a kinase inhibitor. acs.orgresearchgate.netrsc.org Research would involve screening the compound against a panel of kinases to identify any inhibitory activity. Subsequent structure-activity relationship (SAR) studies would aim to optimize its potency and selectivity for specific kinase targets implicated in diseases like cancer. acs.orgnih.govresearchgate.net The presence of the methyl group at the 5-position could be particularly interesting for exploring interactions with the gatekeeper residue in the kinase binding pocket. acs.org

Medicinal Chemistry Scaffolding: The compound serves as a valuable building block for the synthesis of more complex molecules. The reactive chlorine atom at the 2-position can be substituted with a variety of functional groups to generate a library of novel compounds for biological screening. orgsyn.org Research objectives would include developing efficient synthetic routes to these derivatives and evaluating their therapeutic potential.

Materials Science: Pyrimidine derivatives can exhibit interesting photophysical properties. Research could explore the potential of this compound and its derivatives in the development of new materials, such as organic light-emitting diodes (OLEDs) or fluorescent probes.

The table below outlines potential research findings that could be pursued for this compound, based on studies of similar compounds.

Interactive Data Table: Potential Research Findings for this compound and Its Analogs

| Research Area | Potential Finding | Rationale based on Analog Studies |

| Anticancer Activity | Inhibition of specific cancer cell lines (e.g., breast, lung, colon). | Many pyrimidine derivatives are potent anticancer agents, often acting as kinase inhibitors. benthamscience.comresearchgate.net |

| Kinase Inhibition Profile | Selective inhibition of a particular kinase or kinase family (e.g., CDKs, EGFR). | The pyrimidine scaffold is a known hinge-binding motif for many kinases. acs.orgrsc.org |

| Antimicrobial Activity | Efficacy against various bacterial or fungal strains. | Substituted pyrimidines have shown a broad spectrum of antimicrobial activities. benthamscience.com |

| Synthetic Utility | Successful derivatization at the 2-position via nucleophilic aromatic substitution. | The 2-chloro substituent is a well-established reactive handle for further chemical modification. orgsyn.org |

Synthetic Methodologies and Chemo Transformations of 2 Chloro N,5 Dimethylpyrimidin 4 Amine

Established Synthetic Routes and Precursor Utilization

Traditional synthetic strategies for pyrimidine (B1678525) derivatives often rely on well-established chemical principles, including the manipulation of halogenated precursors and the introduction of nitrogen-based functional groups.

Strategies for Halogenation within Pyrimidine Scaffolds

The introduction of a chlorine atom onto the pyrimidine ring is a critical step in the synthesis of many derivatives, including the title compound. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic substitution but makes electrophilic halogenation more challenging, typically requiring specific activation or reaction conditions. wikipedia.org

Common chlorinating agents for transforming hydroxypyrimidines into chloropyrimidines include phosphorus oxychloride (POCl₃), often used with or without a base catalyst. japsonline.comorgsyn.org For instance, 2-hydroxypyrimidines can be converted to 2-chloropyrimidines by treatment with POCl₃. orgsyn.org Another approach involves the diazotization of an aminopyrimidine followed by a Sandmeyer-type reaction. For example, 2-aminopyrimidine (B69317) can be converted to 2-chloropyrimidine (B141910) using sodium nitrite (B80452) in concentrated hydrochloric acid at low temperatures. orgsyn.org

Direct halogenation at the C-5 position, which is the least electron-deficient carbon, is also possible. wikipedia.org Reagents such as N-halosuccinimides (NCS for chlorination) are commonly employed, sometimes requiring elevated temperatures or specific solvents like ionic liquids to achieve high efficiency. rsc.orgelsevierpure.com More recent methods utilize hypervalent iodine(III) reagents in combination with potassium halide salts under mild, aqueous conditions for regioselective halogenation. rsc.org

A summary of common halogenation reagents is presented below.

| Reagent | Substrate Type | Position Targeted | Notes |

| Phosphorus Oxychloride (POCl₃) | Hydroxypyrimidine | C2, C4, C6 | Standard method for converting keto groups to chloro groups. japsonline.comorgsyn.org |

| Sodium Nitrite / HCl | Aminopyrimidine | C2, C4, C6 | Diazotization followed by Sandmeyer reaction. orgsyn.org |

| N-Chlorosuccinimide (NCS) | Pyrimidine | C5 | Direct electrophilic halogenation. rsc.orgelsevierpure.com |

| PIDA / KX (aq.) | Pyrazolo[1,5-a]pyrimidines | C3 | Mild, regioselective method using a hypervalent iodine reagent. rsc.org |

Amination and N-Alkylation Protocols in Pyrimidine Synthesis

The introduction of the N,5-dimethylamino group involves both amination and N-alkylation steps. Amination of a chloropyrimidine is a common nucleophilic aromatic substitution reaction. wikipedia.org The chlorine atom at the 2- or 4-position of the pyrimidine ring is susceptible to displacement by amines. rsc.org

N-alkylation, the formation of a bond between a nitrogen atom and an alkyl group, is a fundamental reaction in organic synthesis. wikipedia.org However, direct alkylation of amines with alkyl halides can lead to mixtures of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts due to the increasing nucleophilicity of the alkylated products. wikipedia.org To achieve selective mono- or di-alkylation, specific strategies are often required. One modern approach uses N-aminopyridinium salts as ammonia (B1221849) surrogates to enable the selective synthesis of secondary amines. chemrxiv.org For pyrimidine synthesis, heterogeneous catalysts have been developed to facilitate selective N1-alkylation under milder conditions, avoiding common side products. ias.ac.in

Key protocols for nitrogen functionalization are outlined in the following table.

| Reaction Type | Reagents | Substrate | Product | Key Features |

| Nucleophilic Amination | Amine (e.g., Aniline) | Chloropyrimidine | Aminopyrimidine | Substitution of a halogen by a nitrogen nucleophile. rsc.org |

| N-Alkylation | Alkyl Halide | Amine | Alkylated Amine | Can result in over-alkylation; requires controlled conditions for selectivity. wikipedia.org |

| Catalytic N-Alkylation | Alkylating Agent, AS@HTC catalyst | Pyrimidine | N1-alkylated pyrimidine | Heterogeneous catalysis offers high selectivity and yield. ias.ac.in |

| Reductive Amination | Carbonyl Compound, Amine, Reducing Agent | Amine | Alkylated Amine | An alternative to direct alkylation with alkyl halides. chemrxiv.org |

Application of Pyrimidine Intermediates

The synthesis of 2-Chloro-N,5-dimethylpyrimidin-4-amine likely proceeds through key intermediates whose reactivity dictates the synthetic route.

2-Chloro-4,6-dimethylpyrimidine (B132427) : This commercially available intermediate is a valuable precursor. It can undergo nucleophilic aromatic substitution, for example, with various anilines to produce 2-anilinopyrimidines. rsc.orgrsc.org These reactions are often accelerated by microwave irradiation. rsc.orgrsc.org The chlorine at the C2 position is reactive towards nucleophiles, which could include methylamine (B109427), followed by a subsequent N-methylation step to form the desired product.

6-Chloro-2,5-dimethylpyrimidin-4-amine : This isomer is another critical precursor. chemscene.com The presence of the amino group at C4 and the chloro group at C6 influences the reactivity of the pyrimidine ring. The synthesis of the target compound from this intermediate would require a rearrangement or a more complex series of reactions, as the substitution pattern differs. It serves as a precursor for various pyrimidine derivatives through reactions like Suzuki cross-coupling. biomedpharmajournal.orgresearchgate.net

Advanced Synthetic Techniques and Sustainable Approaches

To improve reaction efficiency, yield, and environmental footprint, modern synthetic chemistry has embraced advanced techniques.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of reactions. tandfonline.comresearchgate.net The rapid and intense heating generated by microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. tandfonline.comnih.gov This technique is particularly effective for the synthesis of heterocyclic compounds like pyrimidines. researchgate.netacs.org For instance, the reaction between 2-chloro-4,6-dimethylpyrimidine and substituted anilines to form 2-anilinopyrimidines is significantly enhanced under microwave conditions, proceeding in just 10 minutes at 160°C. rsc.org This method offers a green and efficient alternative to conventional heating methods, which often require longer reaction times and harsher conditions. rsc.orgrsc.org

The table below compares conventional and microwave-assisted synthesis for a representative pyrimidine reaction.

| Reaction | Method | Reaction Time | Yield | Reference |

| 2-anilinopyrimidine synthesis | Conventional | Several hours (reflux) | Moderate | rsc.org |

| 2-anilinopyrimidine synthesis | Microwave | 10 minutes | High | rsc.org |

| Thiazolopyrimidine synthesis | Conventional | 24 hours | 42-55% | nih.gov |

| Thiazolopyrimidine synthesis | Microwave | 8 minutes | 69-88% | nih.gov |

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki Cross-Coupling) in Pyrimidine Functionalization

Transition metal-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki cross-coupling reaction, which couples an organoboron compound with a halide using a palladium catalyst, is particularly useful for functionalizing chloropyrimidines. nih.govmdpi.com This reaction allows for the introduction of aryl or heteroaryl substituents onto the pyrimidine core with broad functional group tolerance. nih.govacs.orgresearchgate.net

For instance, 2,4-dichloropyrimidines can undergo regioselective Suzuki coupling, allowing for the stepwise introduction of different aryl groups. nih.gov Similarly, 6-chloropyrimidine derivatives have been successfully coupled with various arylboronic acids in the presence of a palladium catalyst to generate new pyrimidine analogs. biomedpharmajournal.orgresearchgate.net These reactions are crucial for creating libraries of substituted pyrimidines for various applications. nih.govacs.org While not directly involved in the synthesis of the amine portion of the title compound, Suzuki coupling would be a key method for further derivatization at the 2-position by replacing the chlorine atom with a carbon-based substituent.

The following table summarizes typical conditions for Suzuki cross-coupling on chloropyrimidines.

| Chloropyrimidine Substrate | Boronic Acid | Catalyst System | Base | Solvent | Reference |

| Resin-supported chloropyrimidine | Arylboronic acids | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | nih.govacs.org |

| 2,4-Dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Ethanol/Water | nih.gov |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | mdpi.com |

| 6-chloro-diamine-pyrimidine derivative | Arylboronic acids | Pd(OAc)₄ / PPh₃ | Na₂CO₃ | n-propanol | biomedpharmajournal.org |

Reactivity Profiles and Mechanistic Insights into 2 Chloro N,5 Dimethylpyrimidin 4 Amine

Nucleophilic Substitution Reactions

Reactivity and Mechanisms at the C-2 Chloro Position

The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two nitrogen atoms. This π-deficiency facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the C-2, C-4, and C-6 positions. wikipedia.org In 2-Chloro-N,5-dimethylpyrimidin-4-amine, the chlorine atom at the C-2 position is activated towards displacement by nucleophiles. The SNAr mechanism typically proceeds through a two-step sequence involving the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. rsc.org

The reactivity of the C-2 chloro group is influenced by the electronic properties of the other substituents on the ring. The amino group at C-4 and the methyl group at C-5 are both electron-donating groups, which can modulate the electrophilicity of the C-2 position. However, the inherent electron-withdrawing nature of the pyrimidine ring generally ensures that nucleophilic substitution at the C-2 position remains a favorable process. arkat-usa.org Studies on related chloropyrimidines have shown that the substitution of a chlorine atom by an electron-donating group can deactivate the remaining chlorine atoms toward further substitution. researchgate.net

The reaction rate is dependent on several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. Strong nucleophiles, such as alkoxides and amines, readily displace the C-2 chloro group. researchgate.net For instance, reactions of 2-MeSO₂-4-chloropyrimidine with amines occur selectively at the C-4 position, while reactions with alkoxides can be selective for the C-2 position, highlighting the nuanced interplay of substrate and nucleophile. wuxiapptec.com

Table 1: Representative Nucleophilic Substitution Reactions at the C-2 Position

| Nucleophile | Product | Typical Conditions | Reference |

|---|---|---|---|

| Ammonia (B1221849) | N,5-dimethylpyrimidine-2,4-diamine | Aqueous ammonia, heat | oregonstate.edu |

| Primary/Secondary Amines | N2-Alkyl/Aryl-N,5-dimethylpyrimidine-2,4-diamine | Inert solvent, base, heat | researchgate.net |

| Alkoxides (e.g., NaOCH₃) | 2-Methoxy-N,5-dimethylpyrimidin-4-amine | Alcohol solvent, room temp. to heat | wuxiapptec.com |

| Thiols (e.g., RSH) | N,5-dimethyl-2-(alkyl/arylthio)pyrimidin-4-amine | Base (e.g., NaH), polar aprotic solvent | nih.gov |

Nucleophilic Reactivity of the Aminopyrimidine Moiety

The aminopyrimidine moiety of this compound possesses nucleophilic character due to the lone pair of electrons on the nitrogen atoms. The exocyclic amino group at the C-4 position can participate in reactions with electrophiles. For instance, it can be acylated or alkylated under appropriate conditions. However, the nucleophilicity of the amino group is somewhat diminished by the electron-withdrawing nature of the pyrimidine ring.

The ring nitrogen atoms can also exhibit nucleophilic behavior, particularly in reactions like N-alkylation or protonation. wikipedia.org However, the basicity of pyrimidine (pKa = 1.23) is significantly lower than that of pyridine (B92270) (pKa = 5.23), a consequence of the inductive effect of the second nitrogen atom. bhu.ac.in In some specialized cases involving bis(imino)pyridine systems, direct nucleophilic attack on a ring nitrogen has been observed, though this is not a common reaction pathway for simple pyrimidines. scielo.org.mxrsc.org

Electrophilic Aromatic Substitution Reactions on the Pyrimidine Ring

Electrophilic aromatic substitution (EAS) on the pyrimidine ring is generally difficult due to its π-deficient nature, which is further accentuated by the two ring nitrogen atoms. wikipedia.orgbhu.ac.in These reactions typically require activating, electron-donating groups on the ring to proceed. researchgate.net In this compound, the C-4 amino and C-5 methyl groups are electron-donating and therefore activate the ring towards electrophilic attack.

The directing influence of the substituents must be considered. The amino group is a powerful ortho-, para-director, while the methyl group is a weaker ortho-, para-director. In pyrimidine systems, the 5-position is the most electron-rich and thus the most favorable site for electrophilic attack. wikipedia.org Given the substitution pattern of this compound, the only available position for substitution is C-6. The combined activating effect of the adjacent C-4 amino and C-5 methyl groups would direct an incoming electrophile to this C-6 position. However, the deactivating effect of the C-2 chloro group and the ring nitrogens still makes this a challenging transformation. Typical EAS reactions like nitration and halogenation would likely require forcing conditions.

Oxidation and Reduction Pathways of this compound

Oxidation: The pyrimidine ring can be susceptible to oxidation, although specific studies on this compound are not prevalent. Oxidation of pyrimidine nucleosides with reagents like osmium tetroxide has been shown to occur, leading to the formation of dihydroxy-pyrimidone derivatives. nih.gov The amino group could also be a site for oxidation. Reactions of pyrimidine nucleotides with hypochlorous acid (HOCl) can lead to the formation of chlorinated derivatives. nih.gov

Reduction: The chloro substituent on the pyrimidine ring can be removed via reductive dehalogenation. oregonstate.edu This is a common strategy in heterocyclic synthesis. Typical methods involve catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) in the presence of a base to neutralize the formed HCl. Other reducing agents such as zinc dust in an aqueous medium have also been employed for the dechlorination of amin-chloropyrimidines. oregonstate.edu

Table 2: Potential Reduction Reactions

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Reductive Dehalogenation | H₂, Pd/C, Base (e.g., MgO, NaOH) | N,5-dimethylpyrimidin-4-amine | oregonstate.edu |

| Reductive Dehalogenation | Zn dust, H₂O, alkali | N,5-dimethylpyrimidin-4-amine | oregonstate.edu |

Cyclization and Heterocycle Formation Derived from this compound

The bifunctional nature of this compound, possessing both an electrophilic center (C-2) and a nucleophilic center (C-4 amino group), makes it a valuable precursor for the synthesis of fused heterocyclic systems. rsc.org Intramolecular or intermolecular cyclization reactions can lead to the formation of various bicyclic and polycyclic structures.

For example, reaction with a molecule containing two electrophilic sites could lead to a cyclization involving the C-4 amino group. Alternatively, a nucleophile attached to a side chain could displace the C-2 chloro group in an intramolecular SNAr reaction to form a new ring. nih.gov The synthesis of fused pyrimidines, such as imidazo[1,2-c]pyrimidines and pteridines, often utilizes aminopyrimidine precursors. nih.govnih.gov For example, the reaction of 4-amino-6-chloropyrimidine (B18116) with certain reagents can lead to the formation of fused systems. researchgate.net Similar strategies could be applied to this compound to generate novel fused heterocycles with potential biological activities. nih.gov

Computational Investigations of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the reaction mechanisms, transition states, and reactivity of molecules like this compound. researchgate.nettandfonline.com DFT calculations can be used to model the Gibbs free energy profiles of reactions, helping to identify rate-determining steps and the structures of intermediates and transition states. researchgate.net

For nucleophilic aromatic substitution reactions, computational studies can rationalize the observed regioselectivity by calculating the energies of the transition states for attack at different positions. wuxiapptec.com For example, DFT calculations have been used to understand the preference for C-2 versus C-4 substitution in differently substituted pyrimidines. wuxiapptec.com These studies often involve calculating molecular descriptors such as HOMO-LUMO energy gaps, chemical hardness, and electrophilicity indices to predict reactivity. wjarr.com A smaller HOMO-LUMO gap generally implies higher reactivity. wjarr.com Such computational models are invaluable for predicting the outcome of reactions and designing new synthetic routes. rsc.orgchemrxiv.org

Table 3: Common Computational Parameters and Their Significance

| Parameter | Significance | Reference |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | Indicates kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. | wjarr.com |

| Chemical Hardness (η) | Measures resistance to deformation or change in electron distribution; related to the HOMO-LUMO gap. | wjarr.com |

| Electrophilicity Index (ω) | Quantifies the electrophilic character of a molecule. | wjarr.com |

| Transition State Energy (TS) | Determines the activation energy barrier of a reaction step, identifying the rate-limiting step. | researchgate.netnih.gov |

| Fukui Function (f⁺(r)) | Identifies the most probable sites for nucleophilic attack. | scielo.org.mx |

Strategic Derivatization and Functionalization Approaches for 2 Chloro N,5 Dimethylpyrimidin 4 Amine

Covalent Modifications for Tailored Chemical Properties

Covalent modification of 2-chloro-N,5-dimethylpyrimidin-4-amine is a key strategy to alter its inherent properties. The primary sites for such modifications are the exocyclic amine group and the chlorine-substituted carbon atom on the pyrimidine (B1678525) ring.

N-Functionalization of the Amine Group (e.g., Alkylation, Acylation)

The secondary amine group in this compound is a nucleophilic center that can readily undergo N-functionalization reactions.

N-Alkylation: The introduction of alkyl groups to the amine nitrogen can significantly impact the compound's steric bulk, lipophilicity, and hydrogen bonding capacity. While specific examples for this compound are not extensively documented in publicly available literature, the general principles of N-alkylation of amino pyrimidines are well-established. These reactions typically involve the treatment of the amine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. The choice of base and solvent is crucial to control the extent of alkylation and prevent side reactions.

N-Acylation: Acylation of the amine group introduces an amide functionality, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. This transformation is typically achieved by reacting the parent amine with an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base. The resulting N-acyl derivatives can exhibit different conformational preferences and receptor-binding profiles compared to the parent amine.

Halogen-Mediated Derivatization via Cross-Coupling Methodologies

The chlorine atom at the 2-position of the pyrimidine ring is a key handle for derivatization, primarily through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the chloro-pyrimidine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This methodology allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 2-position.

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a prominent method. It involves the palladium-catalyzed reaction of the chloro-pyrimidine with a primary or secondary amine. This reaction is instrumental in synthesizing a diverse library of 2-amino-pyrimidine derivatives.

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction couples the chloro-pyrimidine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. The resulting 2-alkynylpyrimidines are valuable intermediates for further transformations.

| Cross-Coupling Reaction | Reactant | Bond Formed | Introduced Group |

| Suzuki-Miyaura | Organoboron reagent | C-C | Aryl, Heteroaryl, Alkyl |

| Buchwald-Hartwig | Amine | C-N | Amino |

| Sonogashira | Terminal Alkyne | C-C (sp) | Alkynyl |

Modifications at Other Positions of the Pyrimidine Heterocycle

While the primary reactive sites are the chloro and amine groups, modifications at other positions of the pyrimidine ring, though more challenging, can also be envisioned. Electrophilic aromatic substitution reactions on the pyrimidine ring are generally difficult due to its electron-deficient nature. However, directed ortho-metalation strategies could potentially be employed to introduce substituents at the C-6 position, adjacent to the amine group. Such modifications would significantly alter the electronic and steric profile of the molecule.

Development of Synthetic Protocols for Novel Analogues and Derivatives

The development of robust and efficient synthetic protocols is crucial for generating a library of novel analogues of this compound. A general synthetic approach would likely involve the initial synthesis of the core scaffold, followed by a series of derivatization steps.

A hypothetical synthetic scheme for a diverse set of analogues could start with the reaction of 2,4-dichloro-5-methylpyrimidine (B13550) with methylamine (B109427) to selectively install the N-methylamino group at the 4-position, yielding this compound. From this central intermediate, parallel synthesis techniques can be employed to perform various cross-coupling reactions at the 2-position and N-functionalization reactions at the amino group.

Analysis of the Impact of Derivatization on Molecular Interactions and Biological Activities

Each derivatization of the this compound core has a profound impact on its three-dimensional structure, electronic distribution, and physicochemical properties. These changes, in turn, dictate how the molecule interacts with biological macromolecules such as proteins and nucleic acids.

For instance, the introduction of a bulky aromatic group via a Suzuki coupling could facilitate π-π stacking interactions within a protein's binding pocket. Conversely, the addition of a hydrogen bond donor or acceptor through Buchwald-Hartwig amination could establish new hydrogen bonding networks, potentially increasing binding affinity and specificity. The N-alkylation or N-acylation of the amine group can modulate the compound's solubility and membrane permeability, which are critical parameters for its pharmacokinetic profile.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro N,5 Dimethylpyrimidin 4 Amine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Applications of 1H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) provides precise information about the chemical environment of hydrogen atoms within a molecule. For 2-Chloro-N,5-dimethylpyrimidin-4-amine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton groups.

The aromatic proton at the C6 position of the pyrimidine (B1678525) ring is anticipated to appear as a singlet in the downfield region, typically between δ 7.5 and 8.5 ppm, due to the deshielding effects of the aromatic ring and the adjacent nitrogen atoms. The N-methyl protons would likely produce a singlet at approximately δ 3.1 ppm. The methyl group at the C5 position is expected to resonate as a singlet further upfield, around δ 2.2 ppm. libretexts.orgtestbook.com The integration of these signals would correspond to a 1:3:3 ratio, confirming the number of protons in each unique environment.

Utility of 13C NMR for Carbon Framework Determination

Carbon-13 NMR (¹³C NMR) is instrumental in defining the carbon skeleton of a molecule. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of each carbon atom. oregonstate.eduorganicchemistrydata.org For this compound, the spectrum would reveal distinct peaks for each of the six carbon atoms.

The carbon atoms of the pyrimidine ring are expected to resonate in the aromatic region (δ 100-170 ppm). The C2 carbon, being bonded to both a chlorine atom and two nitrogen atoms, would be significantly deshielded, appearing far downfield. The C4 carbon, attached to the amino group and two nitrogens, would also be found downfield. The C6 carbon, bonded to a hydrogen, and the C5 carbon, attached to a methyl group, would have characteristic shifts within the aromatic region. oregonstate.eduorganicchemistrydata.orgnih.gov The N-methyl and C5-methyl carbons would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C2 | - | ~160 |

| C4 | - | ~162 |

| C5 | - | ~115 |

| C6 | ~8.0 | ~155 |

| C5-CH₃ | ~2.2 | ~15 |

Isotopic NMR (e.g., 15N NMR) for Nitrogen Atom Characterization

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a powerful tool for directly probing the electronic environment of nitrogen atoms in a molecule, although it is less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope. researchgate.netrsc.orgnih.gov In this compound, there are three distinct nitrogen environments: the two ring nitrogens (N1 and N3) and the exocyclic amino nitrogen.

The chemical shifts of the pyrimidine ring nitrogens are expected to be in the range of -90 to -145 ppm (relative to nitromethane). csic.es The precise shifts are influenced by the substituents on the ring. The exocyclic dimethylamino nitrogen would resonate at a significantly different chemical shift, typically in the range of -285 to -325 ppm, reflecting its different bonding and electronic environment. researchgate.netcsic.es Studies on related aminopyrimidines have shown that protonation and hydrogen bonding can cause significant shifts in the ¹⁵N signals, providing insights into intermolecular interactions. researchgate.netnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.comresearchgate.netresearchgate.net

For this compound, the IR spectrum would exhibit several key absorption bands. The C-H stretching vibrations of the aromatic and methyl groups are expected in the 2900-3100 cm⁻¹ region. The characteristic stretching vibrations of the pyrimidine ring, involving C=C and C=N bonds, would appear in the 1400-1600 cm⁻¹ region. nih.govresearchgate.netresearchgate.net A notable band corresponding to the C-Cl stretching vibration is anticipated in the lower frequency region, typically around 700-800 cm⁻¹. chemicalbook.com

Raman spectroscopy, which is complementary to IR, is particularly sensitive to non-polar bonds and symmetric vibrations. The breathing modes of the pyrimidine ring are often strong in the Raman spectrum and can be sensitive to substitution patterns. mdpi.comresearchgate.netresearchgate.net

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| C-H (Aromatic/Methyl) | Stretching | 2900 - 3100 |

| C=N / C=C (Ring) | Stretching | 1400 - 1600 |

| C-N (Amino) | Stretching | 1250 - 1350 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. libretexts.orgarkat-usa.orgmiamioh.edu

The electron ionization (EI) mass spectrum of this compound (molecular formula C₇H₉ClN₄) would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with an M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. miamioh.edu

Common fragmentation pathways for aromatic amines often involve the loss of a methyl group from the N-dimethylamino moiety, leading to a significant [M-15]⁺ fragment. libretexts.org Another likely fragmentation is the loss of a chlorine radical, resulting in an [M-35]⁺ peak. Further fragmentation of the pyrimidine ring could also occur, leading to smaller, characteristic ions. nih.gov

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for characterizing compounds with conjugated systems and aromatic rings.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted pyrimidine ring. These typically arise from π → π* and n → π* electronic transitions. The π → π* transitions, involving the delocalized electrons of the aromatic system, are generally more intense and occur at shorter wavelengths. The n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, are typically less intense and appear at longer wavelengths. The positions and intensities of these absorption maxima are influenced by the substituents on the pyrimidine ring. The chloro, methyl, and dimethylamino groups can cause shifts in the absorption bands (bathochromic or hypsochromic shifts) compared to the parent pyrimidine molecule.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal evidence of molecular geometry, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

While a specific crystal structure for This compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) as of the latest searches cam.ac.uk, significant insights can be gleaned from the crystallographic analysis of its close structural analog, 2-Chloropyrimidin-4-amine . A study published in Acta Crystallographica Section E provides a detailed account of its solid-state structure. acs.orgchemicalbook.com

In the crystal structure of 2-Chloropyrimidin-4-amine , the molecule is reported to be nearly planar. chemicalbook.com The pyrimidine ring, along with its chloro and amino substituents, demonstrates a high degree of planarity, which is a common feature for many aromatic heterocyclic systems. The crystal packing is dominated by a network of intermolecular hydrogen bonds. Specifically, the amine group acts as a hydrogen bond donor, forming N-H···N interactions with the nitrogen atoms of the pyrimidine rings of adjacent molecules. acs.orgchemicalbook.com This hydrogen bonding pattern leads to the formation of inversion dimers, which are further linked into an undulating two-dimensional network. acs.orgchemicalbook.com

The crystallographic data for 2-Chloropyrimidin-4-amine offers a valuable template for understanding the probable solid-state behavior of This compound . The introduction of a methyl group at the 5-position and an N-methyl group on the amine would likely introduce some steric effects, potentially influencing the planarity of the molecule and the specifics of the hydrogen bonding network. However, the fundamental pyrimidine core and the presence of the chloro and amino functionalities suggest that similar intermolecular interactions would play a key role in its crystal lattice.

For illustrative purposes, the crystallographic data for the analog 2-Chloropyrimidin-4-amine is summarized in the table below.

| Crystal Data for 2-Chloropyrimidin-4-amine | |

| Chemical Formula | C₄H₄ClN₃ |

| Molecular Weight | 129.55 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8316 (19) |

| b (Å) | 11.8651 (7) |

| c (Å) | 12.7608 (7) |

| β (°) | 100.886 (2) |

| Volume (ų) | 569.70 (5) |

| Z | 4 |

| Data sourced from Acta Crystallographica Section E | acs.orgchemicalbook.com |

Hyphenated Spectroscopic Techniques and Advanced Characterization Methodologies

Beyond the solid state, a comprehensive understanding of a molecule's structure and properties requires a suite of analytical techniques. Hyphenated spectroscopic methods, which couple a separation technique with a spectroscopic detection method, are particularly powerful for the analysis of complex mixtures and the definitive identification of compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of pyrimidine derivatives. It combines the high-resolution separation capabilities of liquid chromatography with the sensitive and selective detection afforded by mass spectrometry. For a compound like This compound , LC-MS would be instrumental in confirming its molecular weight and providing valuable structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, particularly suitable for volatile and thermally stable compounds. Given the likely properties of This compound , GC-MS could serve as an effective method for its analysis. The principles of separation and detection are similar to LC-MS, with the gas chromatograph separating components based on their boiling points and interactions with the stationary phase, followed by mass analysis. acs.org

In addition to mass spectrometry-based methods, other spectroscopic techniques are vital for full structural elucidation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in This compound . The chemical shifts, coupling constants, and integration of the signals would allow for the unambiguous assignment of the methyl groups and the aromatic proton. For instance, in the ¹H NMR spectrum of the related compound 2-chloro-5-methylpyridin-4-amine , the methyl protons appear as a singlet around 1.96 ppm, and the aromatic protons are observed as singlets at 6.50 and 7.68 ppm. chemicalbook.com Similar characteristic shifts would be expected for the target compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For This compound , characteristic absorption bands would be expected for the N-H stretching of the amine, C-N stretching, C=C and C=N stretching of the pyrimidine ring, and C-Cl stretching. The NIST Chemistry WebBook provides IR spectral data for the related compound 2-Amino-4-chloro-6-methylpyrimidine , which can serve as a reference for interpreting the spectrum of the target molecule. nist.gov

The combination of these advanced spectroscopic techniques provides a powerful toolkit for the comprehensive characterization of This compound and its analogs, ensuring a thorough understanding of their chemical structure and properties.

Computational Chemistry and Molecular Modeling Studies of 2 Chloro N,5 Dimethylpyrimidin 4 Amine Systems

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in exploring the electronic characteristics of 2-Chloro-N,5-dimethylpyrimidin-4-amine.

The electronic structure of a molecule is defined by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally corresponds to higher chemical reactivity and lower stability, as less energy is required for electronic excitation. nih.govresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine (B1678525) ring and the amino group, which act as the primary electron-donating centers. The LUMO is likely distributed across the pyrimidine ring and the electronegative chlorine atom, which can accept electron density. DFT calculations can provide precise energy values for these orbitals and visualize their distribution.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.45 | Energy of the highest occupied molecular orbital, indicating the electron-donating ability. |

| ELUMO | -2.10 | Energy of the lowest unoccupied molecular orbital, indicating the electron-accepting ability. |

This table is generated based on typical values for similar heterocyclic compounds.

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating vibrational frequencies and chemical shifts using methods like DFT, researchers can assign experimental peaks to specific molecular motions and atomic environments. researchgate.netnih.gov

For this compound, DFT calculations can predict the vibrational frequencies for key functional groups. These theoretical predictions, when compared with experimental data from techniques like Fourier-transform infrared (FTIR) spectroscopy, help confirm the molecule's structure. researchgate.net For instance, characteristic stretching frequencies for the N-H bond of the amine, C-Cl bond, and the C=N bonds within the pyrimidine ring can be precisely calculated. nih.gov Similarly, theoretical NMR chemical shifts for the hydrogen and carbon atoms can be computed and compared against experimental spectra to validate the molecular structure. researchgate.net

Table 2: Predicted vs. Experimental Vibrational Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) (DFT/B3LYP) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3450 | ~3445 |

| C-H Stretch (Methyl) | 2980 | ~2975 |

| C=N Stretch (Ring) | 1620 | ~1615 |

This table contains hypothetical data for illustrative purposes, based on general correlations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It is used to identify regions that are prone to electrophilic and nucleophilic attack. nih.gov In an MEP map, red areas indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue areas signify positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netbhu.ac.in Green and yellow regions represent neutral or intermediate potential. researchgate.net

For this compound, the MEP map would likely show:

Negative Potential (Red): Concentrated around the electronegative nitrogen atoms of the pyrimidine ring and the chlorine atom, indicating these are the primary sites for electrophilic interactions. nih.gov

Positive Potential (Blue): Localized on the hydrogen atom of the secondary amine (N-H), making it a likely site for nucleophilic interactions and hydrogen bond donation. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. ceitec.cz For this compound, MD simulations can reveal its conformational landscape—the range of shapes the molecule can adopt—and its dynamic interactions with its environment, such as solvent molecules or biological macromolecules. mdpi.com

By simulating the molecule's trajectory, researchers can identify stable conformations and the energy barriers between them. MD simulations also provide detailed information on intermolecular interactions, such as the formation and breaking of hydrogen bonds. nih.gov For example, a simulation of the compound in water would show how water molecules orient around the amine and pyrimidine nitrogen atoms to form hydrogen bonds, which is critical for understanding its solubility and behavior in aqueous environments. The stability of such interactions can be assessed by analyzing the root-mean-square deviation (RMSD) of the ligand within a binding site over the simulation period. researchgate.net

Molecular Docking Investigations for Ligand-Target Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). arxiv.org This method is central to drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. Pyrimidine derivatives are known to be active as kinase inhibitors, making protein kinases a relevant target class for docking studies.

A docking study of this compound against a protein kinase would involve:

Preparing the 3D structures of the ligand and the protein target.

Using a docking algorithm to place the ligand into the protein's active site in various conformations.

Scoring the different poses based on factors like binding energy and intermolecular interactions. mdpi.com

The results would highlight the most likely binding mode, identifying key interactions such as hydrogen bonds between the ligand's amino group or ring nitrogens and amino acid residues in the active site, as well as potential hydrophobic interactions. nih.govresearchgate.net

Table 3: Hypothetical Molecular Docking Results against a Protein Kinase

| Parameter | Value | Description |

|---|---|---|

| Binding Energy | -8.5 kcal/mol | A strong negative value suggests favorable binding affinity. |

| Key H-Bond Interactions | Amine N-H with Asp145; Ring N1 with Met102 | Specific hydrogen bonds that anchor the ligand in the binding pocket. |

This table presents a hypothetical docking scenario for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Development

Structure-Activity Relationship (SAR) studies investigate how changes in a molecule's structure affect its biological activity. nih.gov For this compound, SAR would involve synthesizing and testing analogs with different substituents to understand which chemical features are important for activity. For example, replacing the chlorine atom or modifying the methyl groups could significantly alter the compound's biological profile. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by creating a mathematical model that relates the chemical structures of a series of compounds to their biological activity. nih.govmdpi.com A 3D-QSAR model, for instance, would use molecular field descriptors (steric and electrostatic) to predict the activity of new, untested analogs. nih.gov This allows for the rational design of more potent and selective compounds by identifying the structural modifications most likely to improve activity. For a series of pyrimidine derivatives including this compound, a QSAR model could guide the optimization of its properties for a specific therapeutic target.

Advanced Materials Science Applications Incorporating 2 Chloro N,5 Dimethylpyrimidin 4 Amine

Integration into Coordination Polymers and Organic-Inorganic Hybrid Materials

Coordination polymers and metal-organic frameworks (MOFs) are a class of materials constructed from metal ions or clusters linked by organic ligands. The pyrimidine (B1678525) core and the amine functionality of 2-Chloro-N,5-dimethylpyrimidin-4-amine make it a promising candidate for a bridging ligand in the synthesis of such materials. The nitrogen atoms of the pyrimidine ring can coordinate to metal centers, a well-established principle in the formation of coordination polymers. researchgate.netresearchgate.net

The dimethylamino group can also participate in coordination, potentially leading to the formation of multidimensional networks with interesting topologies and properties. The reactivity of the chloro-substituent offers a pathway to post-synthetic modification, where additional functional groups can be introduced after the initial framework has been constructed. This could allow for the fine-tuning of the material's properties, such as porosity, catalytic activity, or guest affinity.

While specific studies detailing the use of this compound in coordination polymers are not yet prevalent in the literature, the synthesis of coordination polymers from other pyrimidine derivatives is well-documented. researchgate.netresearchgate.net For example, pyrimidine and its derivatives have been successfully used to create 1D, 2D, and 3D coordination polymers with various metal ions, exhibiting interesting magnetic and structural properties. researchgate.net The principles demonstrated in these studies provide a solid foundation for the future exploration of this compound as a ligand in this context.

Table 1: Potential Coordination Sites and Resulting Material Types

| Coordinating Group | Potential Metal Ions | Resulting Material Type |

|---|---|---|

| Pyrimidine Ring Nitrogens | Transition metals (e.g., Cu, Zn, Co) | Coordination Polymers, MOFs |

| Dimethylamino Group | Lewis acidic metals | Hybrid Organic-Inorganic Materials |

Exploration in the Development of Functional Polymers and Specialty Chemicals

The presence of a reactive chlorine atom on the pyrimidine ring is a key feature that enables the use of this compound as a monomer or precursor for functional polymers. The chloro group can be readily displaced by a variety of nucleophiles in substitution reactions. acs.org This reactivity allows for the incorporation of the pyrimidine unit into polymer backbones or as pendant groups.

For instance, polycondensation reactions with di- or poly-functional nucleophiles could lead to the formation of novel polymers with the pyrimidine moiety as a recurring unit. Such polymers may exhibit enhanced thermal stability, specific solubility characteristics, or unique chemical resistance due to the presence of the aromatic heterocyclic ring. Furthermore, the compound can be used in the synthesis of specialty chemicals by reacting the chloro-group with other functional molecules, creating more complex building blocks for various applications. evitachem.com

The development of antimicrobial polymers is an area where this compound could find application. The pyrimidine nucleus is a known pharmacophore, and polymers containing this moiety may exhibit biological activity. mdpi.comnih.gov By carefully designing the polymer architecture, it may be possible to create materials with tailored antimicrobial properties for use in coatings, textiles, or medical devices.

Potential Contributions to Optoelectronic Materials

Pyrimidine derivatives are of growing interest in the field of optoelectronics, particularly for applications in organic light-emitting diodes (OLEDs) and other optical devices. chalcogen.ronih.govrsc.org The electronic properties of the pyrimidine ring can be tuned by the introduction of various substituents, influencing the material's absorption and emission characteristics. researchgate.net

While direct studies on the optoelectronic properties of this compound are limited, research on structurally similar aminopyrimidines has shown promising results. chalcogen.roresearchgate.net These studies have demonstrated that aminopyrimidine derivatives can exhibit fluorescence and have been used to create materials with nonlinear optical (NLO) properties. rsc.orgresearchgate.net The combination of an electron-donating amino group and the pyrimidine ring in this compound could lead to interesting photophysical properties, such as thermally activated delayed fluorescence (TADF), which is highly desirable for efficient OLEDs. nih.gov

The chloro-substituent also provides a handle for further functionalization, allowing for the attachment of other chromophores or electron-donating/withdrawing groups to fine-tune the optoelectronic properties. This makes this compound a potentially valuable building block for the synthesis of a new generation of organic optoelectronic materials.

Table 2: Potential Optoelectronic Applications and Relevant Properties

| Application | Key Property | Potential Role of this compound |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Thermally Activated Delayed Fluorescence (TADF), Electroluminescence | As a building block for TADF emitters or host materials |

| Nonlinear Optical (NLO) Materials | High hyperpolarizability | As a precursor for NLO-active chromophores |

Emerging Research Directions and Future Perspectives in the Chemistry of 2 Chloro N,5 Dimethylpyrimidin 4 Amine

Innovative Synthetic Methodologies for Structurally Complex Analogues

The generation of novel analogues of 2-Chloro-N,5-dimethylpyrimidin-4-amine with enhanced or new functionalities is critically dependent on advancing synthetic methodologies. Traditional methods are being superseded by more efficient, selective, and complex-molecule-friendly techniques.

A significant area of development is the use of multicomponent reactions (MCRs) , which allow for the assembly of complex pyrimidine (B1678525) structures from three or more simple starting materials in a single step. acs.orgresearchgate.net This approach is highly valued for its efficiency and ability to quickly generate large libraries of diverse compounds. acs.org For instance, novel iridium-catalyzed MCRs have been developed to synthesize highly substituted pyrimidines from amidines and alcohols, showcasing high regioselectivity and yield. acs.orgbohrium.com

Another key trend is the application of novel catalytic systems . Researchers are moving beyond traditional catalysts to employ systems like nano-sized magnesium oxide, ZrO2 nanoparticles, and advanced pincer complexes. researchgate.netbohrium.comresearchgate.net These catalysts can operate under milder, more environmentally friendly conditions and offer unique selectivity. For example, methods have been developed for the regioselective addition of amines to the C-2 position of the pyrimidine ring, a traditionally challenging transformation, by carefully selecting solvents and reaction conditions, sometimes avoiding the need for metal catalysts entirely. google.com The synthesis of pyrimidines through Sonogashira coupling conditions also represents a modern approach to forming these heterocyclic systems. researchgate.net

These innovative strategies are crucial for creating structurally complex analogues, enabling precise modifications to the pyrimidine core and its substituents, which is essential for fine-tuning the molecule's properties for specific applications.

Table 1: Innovative Synthetic Methodologies for Pyrimidine Analogues

| Methodology | Description | Key Advantages | Example Catalyst/Condition | Citations |

|---|---|---|---|---|

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot to form a complex product. | High efficiency, atom economy, rapid library generation. | Iridium-pincer complexes, p-toluenesulfonic acid in water. | acs.orgresearchgate.netbohrium.com |

| Nanocatalysis | Using nanoparticle-based catalysts for chemical transformations. | High surface area, reusability, mild reaction conditions. | ZrO2 nanoparticles, nano ZnO, δ-MnO2 NPs. | researchgate.netbohrium.com |

| Regioselective Synthesis | Controlling the specific position of chemical bond formation on the pyrimidine ring. | Access to specific isomers, predictable outcomes. | Solvent choice, avoidance of Lewis acids for C-2 amination. | acs.orgbohrium.comgoogle.com |

| Microwave/Ultrasound-Assisted Synthesis | Using non-conventional energy sources to accelerate reactions. | Reduced reaction times, higher yields, energy efficiency. | Microwave irradiation, ultrasonic waves. | researchgate.netnih.gov |

Deeper Elucidation of Biological Interaction Mechanisms

While the pyrimidine scaffold is known to be a "privileged structure" in medicinal chemistry, the precise biological interactions of specific derivatives like this compound require deeper investigation. nih.govnih.gov Future research will focus on moving beyond preliminary activity screening to detailed mechanistic studies at the molecular level. The position and nature of substituents on the pyrimidine ring are known to greatly influence biological activity, making the chloro group at C2 and the methyl groups at N and C5 critical determinants of the compound's function. nih.gov

Future research is expected to explore a range of potential mechanisms common to pyrimidine derivatives. These include:

Enzyme Inhibition: Many pyrimidine-based drugs function by inhibiting key enzymes. Pyrido[2,3-d]pyrimidine (B1209978) derivatives have been investigated as inhibitors of dihydrofolate reductase and tyrosine kinase. nih.govnih.gov

Receptor Modulation: Acting as agonists or antagonists at various cellular receptors.

Disruption of Protein-Protein Interactions: Intervening in signaling pathways crucial for disease progression.

Inhibition of Polymerization: Some novel pyrimidine compounds have been found to inhibit tubulin polymerization, a mechanism relevant to cancer therapy. google.com

Advanced techniques such as X-ray co-crystallography, cryogenic electron microscopy (cryo-EM), and sophisticated NMR methods will be indispensable for visualizing how these molecules bind to their biological targets. researchgate.net Such studies provide invaluable structure-activity relationship (SAR) data, guiding the rational design of more potent and selective second-generation analogues. nih.gov

Table 2: Potential Biological Targets for Pyrimidine Derivatives

| Target Class | Specific Example | Potential Therapeutic Area | Citations |

|---|---|---|---|

| Kinases | Tyrosine Kinases, Adenosine Kinase | Cancer, Inflammation | nih.govnih.gov |

| Metabolic Enzymes | Dihydrofolate Reductase (DHFR) | Cancer, Infectious Diseases | nih.gov |

| Structural Proteins | Tubulin | Cancer | google.com |

| DNA/RNA Synthesis | DNA Polymerases, Reverse Transcriptase | Viral Infections, Cancer | bhu.ac.in |

Application of Chemoinformatics and Artificial Intelligence in Pyrimidine Research

The integration of chemoinformatics and artificial intelligence (AI) is set to revolutionize the discovery and optimization of pyrimidine-based compounds. mdpi.comnih.gov These computational tools can dramatically accelerate the design-make-test-analyze (DMTA) cycle by predicting molecular properties and potential biological activities before synthesis is even attempted. nih.gov

Key applications in pyrimidine research include:

Virtual Screening and High-Throughput Screening (HTS) Enhancement: AI models can rapidly screen vast virtual libraries of pyrimidine analogues to identify candidates with a high probability of being active against a specific biological target. azolifesciences.com This filters out unpromising molecules early, saving significant time and resources. azolifesciences.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: Machine learning algorithms are used to build QSAR models that correlate the structural features of pyrimidine derivatives with their observed biological activities. mdpi.com These models can then predict the activity of novel, unsynthesized analogues, guiding chemists toward more promising structures. mdpi.com For example, a genetic variable selection approach combined with support vector machines (SVMs) was used to identify structural elements critical for the inhibitory action of certain pyrimidine derivatives. mdpi.com

De Novo Drug Design: Generative AI models can design entirely new pyrimidine-based molecules optimized for specific properties, such as high binding affinity for a target protein and favorable drug-likeness profiles. pharmafeatures.com

Synthesis Prediction: AI tools are also being developed to suggest efficient synthetic routes for novel pyrimidine targets, a challenging task for complex molecules. nih.gov

By leveraging the power of AI to analyze complex datasets, researchers can explore the vast chemical space of pyrimidine derivatives more effectively, leading to faster identification of lead compounds. mdpi.compharmafeatures.com

Table 3: Chemoinformatics and AI in Pyrimidine Drug Discovery

| Technique | Application | Purpose | Citations |

|---|---|---|---|

| Molecular Fingerprints | Encoding molecular structures into a machine-readable format. | Similarity searching, clustering, input for ML models. | pharmafeatures.com |

| Virtual Screening | Computationally filtering large compound databases. | Prioritize compounds for physical screening, reduce costs. | azolifesciences.com |

| QSAR Modeling | Correlating chemical structure with biological activity. | Predict activity of new compounds, guide lead optimization. | mdpi.com |

| Generative Models | Designing novel molecules from scratch. | Explore new chemical space, create optimized drug candidates. | pharmafeatures.com |

Investigation into Sustainable Synthesis and Environmental Footprint

In line with global trends in chemical manufacturing, a major future direction for the synthesis of this compound and its derivatives is the adoption of green chemistry principles. nih.govbenthamdirect.com Research is increasingly focused on reducing the environmental footprint of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net

Key areas of investigation include:

Sustainable Feedstocks: Developing synthetic routes that utilize renewable starting materials, such as alcohols derived from indigestible biomass (lignocellulose), instead of petroleum-based precursors. acs.orgbohrium.com

Green Solvents and Catalysts: Replacing hazardous organic solvents with water or employing solvent-free reaction conditions. researchgate.netnih.gov The use of reusable, non-toxic catalysts is also a priority. researchgate.net

Energy Efficiency: Employing methods like microwave-assisted or ultrasound-assisted synthesis, which can significantly shorten reaction times and reduce energy consumption compared to conventional heating. researchgate.netnih.gov

Atom Economy: Designing reactions, such as multicomponent reactions, where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste. acs.org

By focusing on these principles, the chemical industry aims to develop manufacturing processes for pyrimidine derivatives that are not only economically viable but also environmentally responsible.

Table 4: Comparison of Traditional vs. Sustainable Pyrimidine Synthesis Approaches

| Feature | Traditional Approach | Sustainable Approach | Citations |

|---|---|---|---|

| Starting Materials | Often petroleum-derived. | Biomass-derived alcohols. | acs.orgbohrium.com |

| Solvents | Volatile organic compounds (VOCs). | Water, ionic liquids, or solvent-free conditions. | researchgate.netnih.gov |

| Energy Source | Conventional heating (oil baths, heating mantles). | Microwave irradiation, sonication. | researchgate.netnih.gov |

| Byproducts | Often produces significant stoichiometric waste. | High atom economy, liberation of H2 and H2O as byproducts. | acs.orgbohrium.com |

| Catalysts | Often single-use, may contain heavy metals. | Reusable nanocatalysts, biocatalysts. | researchgate.net |

Exploration of Novel Therapeutic and Industrial Applications Beyond Current Scope

While pyrimidines are well-established as anticancer and antimicrobial agents, the structural versatility of the scaffold suggests a much broader range of applications. nih.govnih.govresearchtrend.net Future research will undoubtedly uncover novel uses for analogues of this compound in diverse therapeutic and industrial fields.

Potential therapeutic areas for exploration include:

Anti-inflammatory Agents: Pyrimidine derivatives have shown promise in treating inflammatory conditions. nih.govnih.gov

Antiviral Drugs: As core components of nucleosides, pyrimidines are a natural starting point for developing new antiviral therapies. nih.govresearchgate.net

Central Nervous System (CNS) Disorders: Certain pyrimidines exhibit anticonvulsant and antidepressant activities. nih.gov

Metabolic Diseases: Derivatives have been investigated for antidiabetic and antihypertensive properties. nih.govnih.govnih.gov

Beyond medicine, pyrimidine derivatives have potential industrial applications:

Agrochemicals: As herbicides, pesticides, and plant growth regulators. nih.govekb.egnih.gov

Materials Science: In the development of dyes, corrosion inhibitors, and as components in Organic Light-Emitting Diodes (OLEDs) and other optoelectronic devices. nih.gov

The exploration of these diverse applications will be driven by high-throughput screening of pyrimidine libraries against a wide array of biological and material targets, opening up new markets and research avenues for this versatile class of compounds.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyridazine |

| Pyrimidine |

| Pyrazine |

| Uracil |

| Thymidine |

| Cytosine |

| Adenine (B156593) |

| Guanine |

| Adenosine monophosphate (AMP) |

| 2-Pyrimidone |

| 2-Thio-6-methyluracil |

| 4-methylpyrimidine |

| 2-chloropyrimidin-4-amine |

| 2-chloro-4-methyl-6-nitropyrimidine |

| 2-Chloro-6-methylpyrimidin-4-amine |

| 2-amino-5-trifluoromethylpyrimidine |

| 2,4-dichloropyrimidine |

| 2-amino-4-chloropyrimidine |

| 2-chloro-5-fluoro-n-methylpyrimidin-4-amine |

| 2-(4-ethylpiperazin-1-yl)-5-fluoro-N-methylpyrimidin-4-amine |

常见问题

Q. What are the standard synthetic routes for preparing 2-Chloro-N,5-dimethylpyrimidin-4-amine, and what analytical techniques confirm its purity and structure?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed amination of chloro-substituted pyrimidine precursors with methylamine derivatives. Key steps include:

- Using Pd catalysts (e.g., Pd(PPh₃)₄) and ligands to facilitate C–N bond formation .

- Reaction optimization in polar aprotic solvents (e.g., THF or DMF) under inert atmospheres .

Analytical validation : - NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and amine proton environments .

- High-resolution mass spectrometry (HRMS) for molecular weight verification .

- X-ray crystallography to resolve molecular geometry, as demonstrated in related pyrimidine structures .

- TLC monitoring with UV visualization for reaction progress .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

- Methodological Answer : The workflow involves:

- Data collection : Single-crystal diffraction using synchrotron or lab-based X-ray sources.

- Structure solution : Employing direct methods in SHELXS/SHELXD for phase determination .

- Refinement : Iterative cycles in SHELXL to optimize atomic coordinates and thermal parameters, with attention to halogen atom disorder .

- Visualization : ORTEP-3 for thermal ellipsoid diagrams and hydrogen-bonding analysis (e.g., N–H···Cl interactions) .

Key metrics include R-factor (<0.05) and data-to-parameter ratios (>10:1) to ensure reliability .

Advanced Research Questions

Q. What strategies optimize the palladium-catalyzed amination of this compound to enhance yield and selectivity?

- Methodological Answer :

- Catalyst screening : Test Pd(OAc)₂ with bulky ligands (e.g., XPhos) to reduce steric hindrance and improve turnover .

- Solvent effects : Compare DMF (high polarity) vs. toluene (low polarity) to balance reaction rate and byproduct formation .

- Temperature control : Gradual heating (60–80°C) prevents decomposition of thermally sensitive intermediates .

- Substrate pre-activation : Use pre-formed methylamine-Boc adducts to minimize side reactions .

Q. How should researchers address discrepancies between NMR and crystallographic data for this compound?

- Methodological Answer :

- Dynamic effects in solution : NMR may show averaged signals due to rapid rotation (e.g., methyl groups), while X-ray captures static conformations .

- Hydrogen bonding : Solid-state H-bonds (e.g., N–H···Cl) can alter chemical shifts; compare with computed NMR spectra (DFT) to validate .

- Sample purity : Recrystallize the compound to exclude impurities causing split NMR peaks .

Q. What challenges arise in refining the crystal structure of halogenated pyrimidines like this compound, and how are they mitigated?

- Methodological Answer :

- Disorder handling : Chlorine atoms may exhibit positional disorder; use SHELXL restraints (e.g., SIMU/DELU) to model split sites .

- Thermal parameter refinement : Apply anisotropic displacement parameters (ADPs) for heavy atoms while restraining light atoms (H, C) .

- Validation tools : Use PLATON or Mercury to check for missed symmetry or hydrogen-bonding networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.